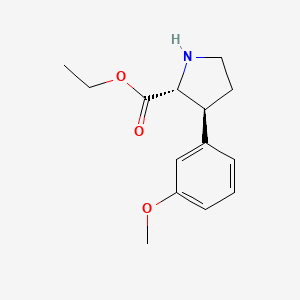![molecular formula C15H14F3NO3 B2712670 6-{[4-(Trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid CAS No. 477888-70-3](/img/structure/B2712670.png)
6-{[4-(Trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[4-(Trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as TAC-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAC-1 is a small molecule inhibitor that has been shown to inhibit the activity of several enzymes and proteins, making it a promising candidate for drug development and scientific research.
Applications De Recherche Scientifique
Vanadium-catalyzed Carboxylation
Vanadium complexes have been used to catalyze the carboxylation of cyclohexane, among other alkanes, to produce carboxylic acids under mild conditions. This process involves basic forms of aminoalcohols and (hydroxyimino)dicarboxylic acids, highlighting the potential of utilizing complex organic structures for catalytic transformations in organic synthesis Reis et al., 2005.
Photolysis of 4-Chloroaniline
Studies on the photolysis of 4-chloroaniline in cyclohexane reveal the formation of 4-aminophenyl cations, leading to various electrophilic substitution reactions. This research demonstrates the reactivity of similar complex organic structures under specific conditions, potentially offering insights into chemical processes relevant to the compound Guizzardi et al., 2001.
Adsorption Mechanisms on Activated Carbon
The impact of oxygen-containing groups on the adsorption of dissolved aromatics on activated carbon has been explored, revealing the influence of carboxylic and carbonyl groups. This study could offer a perspective on how complex carboxylic acid structures interact with surfaces, potentially relevant to environmental applications Franz et al., 2000.
Lewis Base Properties of Carboxylic Acids
Research into the Lewis base characteristics of carboxylic acids through their adducts with B(C6F5)3 provides insight into their structural and chemical behaviors. This could be particularly relevant in understanding the electron-donating capabilities and reactivity of complex carboxylic acids in synthetic chemistry Mitu & Baird, 2006.
Supramolecular Architectures
The formation of supramolecular structures through acid∶base complexes involving cyclohexane-1, 3cis, 5cis-tricarboxylic acid has been documented, highlighting the potential of carboxylic acids in forming complex and diverse molecular architectures. Such research may provide a foundation for designing novel materials or catalysts Shan et al., 2003.
Propriétés
IUPAC Name |
6-[[4-(trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c16-15(17,18)9-5-7-10(8-6-9)19-13(20)11-3-1-2-4-12(11)14(21)22/h1-2,5-8,11-12H,3-4H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJRBPAPDJJNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(Trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2712588.png)

![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2712593.png)
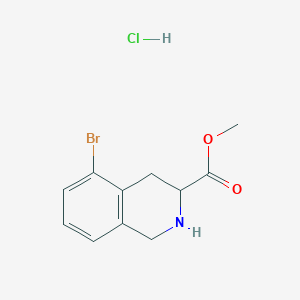
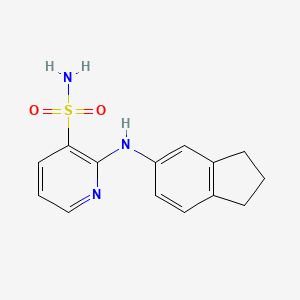
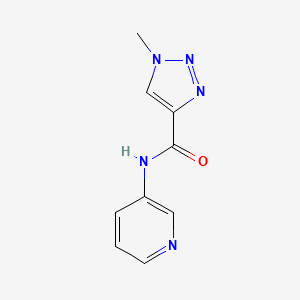
![2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2712598.png)

![1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2712602.png)
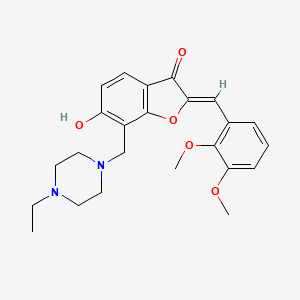

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2712607.png)

